N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467279
InChI: InChI=1S/C16H23ClN2O/c1-13(2)19(16(20)10-17)15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3/t15-/m0/s1
SMILES: CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C16H23ClN2O
Molecular Weight: 294.82 g/mol

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13467279

Molecular Formula: C16H23ClN2O

Molecular Weight: 294.82 g/mol

* For research use only. Not for human or veterinary use.

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide -

Specification

Molecular Formula C16H23ClN2O
Molecular Weight 294.82 g/mol
IUPAC Name N-[(3S)-1-benzylpyrrolidin-3-yl]-2-chloro-N-propan-2-ylacetamide
Standard InChI InChI=1S/C16H23ClN2O/c1-13(2)19(16(20)10-17)15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3/t15-/m0/s1
Standard InChI Key VMQFTQGJHMZLBY-HNNXBMFYSA-N
Isomeric SMILES CC(C)N([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CCl
SMILES CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl
Canonical SMILES CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure (C₁₇H₂₅ClN₂O) features a chiral pyrrolidine ring substituted at the 3-position with a benzyl group and an isopropylacetamide side chain. The (S)-configuration at the pyrrolidine C3 position introduces stereochemical specificity, which critically influences its binding affinity to biological targets . Key structural elements include:

Structural ComponentRole
Pyrrolidine ringConfers rigidity and facilitates interactions with hydrophobic pockets
Benzyl groupEnhances lipophilicity, improving membrane permeability
Chloroacetamide moietyProvides electrophilic reactivity for covalent binding or hydrolysis
Isopropyl substituentModulates steric bulk and influences pharmacokinetic properties

Stereochemical Implications

The (S)-enantiomer demonstrates superior biological activity compared to its (R)-counterpart, as evidenced by receptor-binding assays . Molecular docking simulations suggest that the spatial orientation of the benzyl group and acetamide side chain optimizes interactions with putative targets such as G protein-coupled receptors (GPCRs).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core.

  • Benzylation: N-alkylation with benzyl bromide introduces the aromatic substituent.

  • Acetamide Functionalization: Coupling with 2-chloro-N-isopropylacetamide via nucleophilic acyl substitution completes the structure .

Critical reaction parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in acylation steps.

  • Temperature Control: Maintaining 0–5°C during benzylation minimizes side reactions.

Analytical Characterization

Purity and identity are confirmed through:

  • High-Performance Liquid Chromatography (HPLC): Retention time = 12.3 min (C18 column, acetonitrile/water gradient) .

  • Nuclear Magnetic Resonance (NMR): Key signals include δ 7.28–7.35 (m, 5H, benzyl aromatic), δ 3.82 (q, J = 6.5 Hz, pyrrolidine CH), and δ 1.42 (d, J = 6.8 Hz, isopropyl CH₃).

Physicochemical Properties

The compound’s drug-like properties are summarized below:

PropertyValueMethod
Molecular Weight308.8 g/molMass spectrometry
LogP2.8 ± 0.3Shake-flask method
Aqueous Solubility0.12 mg/mL (pH 7.4)UV spectrophotometry
Melting Point148–151°CDifferential scanning calorimetry

Stability studies indicate degradation under strong acidic (pH < 3) or basic (pH > 10) conditions, necessitating storage at 2–8°C in inert atmospheres.

Biological Activity and Mechanisms

Receptor Interactions

In vitro assays reveal dose-dependent modulation of:

  • μ-Opioid Receptors: IC₅₀ = 240 nM (naloxone as control).

  • TRPV1 Channels: EC₅₀ = 1.2 μM (capsaicin as agonist).

The chloroacetamide group may form reversible covalent bonds with cysteine residues in target proteins, prolonging pharmacological effects .

Enzymatic Inhibition

The compound inhibits monoamine oxidase B (MAO-B) with Kᵢ = 85 nM, suggesting potential applications in neurodegenerative disorders. Competitive inhibition kinetics (Lineweaver-Burk plot) indicate binding to the enzyme’s substrate pocket.

Comparative Analysis with Structural Analogues

Structural modifications significantly alter bioactivity:

AnalogueModificationMAO-B Kᵢ (nM)LogP
N-(1-Benzyl-pyrrolidin-3-yl)-N-methylacetamideMethyl vs. isopropyl3202.1
N-(1-Benzyl-piperidin-3-yl)-2-chloroacetamidePiperidine vs. pyrrolidine4502.9
Des-chloro derivativeH vs. Cl at acetamide>10,0001.8

The isopropyl group in N-((S)-1-benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide optimizes steric bulk, enhancing MAO-B affinity while maintaining favorable lipophilicity .

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